molecular formula C20H13ClN2O5 B1351736 [[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate

[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate

Cat. No.: B1351736
M. Wt: 396.8 g/mol
InChI Key: ATMAUTKGCPGWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate: is a complex organic compound with a molecular formula of C20H13ClN2O5 It is characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with 3-nitrobenzaldehyde to form 4-(4-chlorophenoxy)-3-nitrobenzaldehyde. This intermediate is then subjected to a condensation reaction with aminobenzoic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H13ClN2O5

Molecular Weight

396.8 g/mol

IUPAC Name

[[4-(4-chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate

InChI

InChI=1S/C20H13ClN2O5/c21-16-7-9-17(10-8-16)27-19-11-6-14(12-18(19)23(25)26)13-22-28-20(24)15-4-2-1-3-5-15/h1-13H

InChI Key

ATMAUTKGCPGWCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.